molecular formula C13H7ClF3NO B1396231 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde CAS No. 1299607-45-6

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

Cat. No. B1396231
M. Wt: 285.65 g/mol
InChI Key: XKVJJQJBASWFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde (CFTB) is a heterocyclic aldehyde that is of interest to the scientific community due to its potential applications in a variety of fields, from medicinal chemistry to materials science. CFTB is a versatile molecule that can be used as a starting material for the synthesis of a range of compounds, including drugs, polymers, and dyes.

Scientific Research Applications

Chemical Synthesis and Functionalization

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is involved in various chemical synthesis processes. It has been used in the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, where compounds like 2-bromo-4-(trifluoromethyl)pyridine and others were selectively deprotonated and subsequently carboxylated at specific positions. This indicates its role in creating complex organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Biocatalysis and Asymmetric Catalysis

In the field of biocatalysis and asymmetric catalysis, derivatives of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde have been used. For instance, 4-chloro-2-(1-hydroxybenzyl)pyridines, derived from similar ketones, have been obtained with enantiomeric excesses via bioreduction. These active alcohols were transformed into derivatives for application in asymmetric catalytic processes, highlighting the compound's utility in creating enantioselective catalysts (Busto, Gotor‐Fernández, & Gotor, 2006).

Intermediate in Anticancer Drug Synthesis

4-(Pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, has been synthesized from compounds including terephthalaldehyde. This process involves multiple steps, such as acetal reaction, nucleophilic reaction, and hydrolysis, indicating the role of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde in the pharmaceutical industry, especially in the development of anticancer therapeutics (Zhang, Cao, Xu, & Wang, 2018).

Photophysical Properties in Molecular Design

The compound plays a role in determining the photophysical properties of molecules. For example, derivatives like 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde were synthesized and their thermal, electrochemical, and optical properties were investigated. This research aids in understanding intramolecular charge transfer and fluorosolvatochromism, essential in the design of electronic and photonic materials (Altinolcek, Battal, Vardalli, Tavaslı, Yu, Peveler, & Skabara, 2021).

Catalysis in Organic Reactions

It's involved in catalytic processes, like the Lewis acid-catalyzed synthesis of aminopyrroloquinolinols. This demonstrates the role of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde derivatives in facilitating specific organic reactions, contributing to the development of novel organic compounds with potential applications in various industries (Kobayashi, Nakahashi, Takanohashi, Kitamura, Morikawa, & Konishi, 2002).

properties

IUPAC Name

4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-12-6-10(13(15,16)17)5-11(18-12)9-3-1-8(7-19)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVJJQJBASWFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.